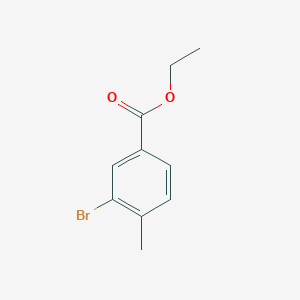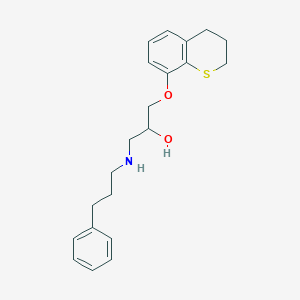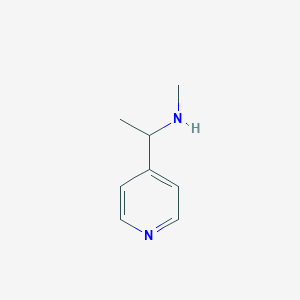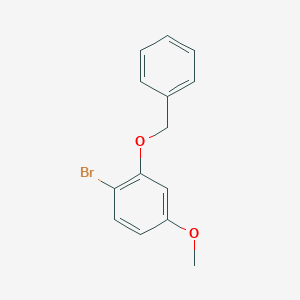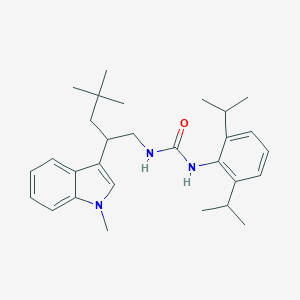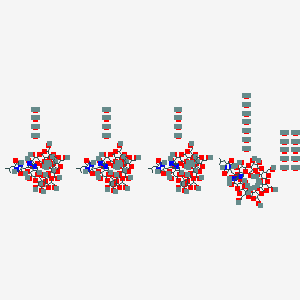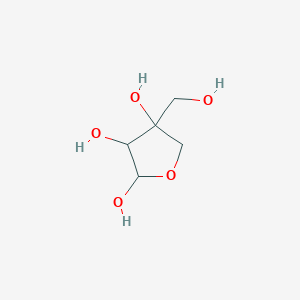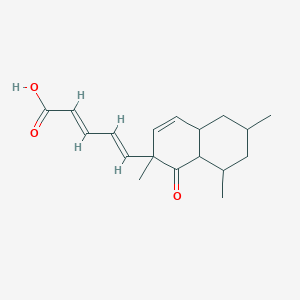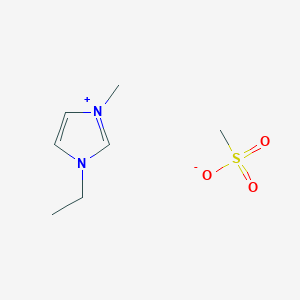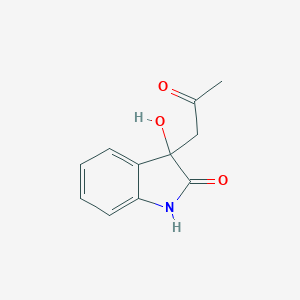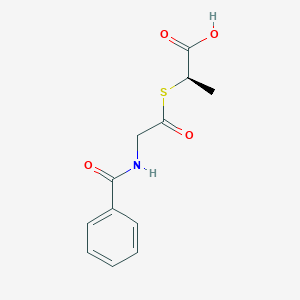
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid, also known as Bz-ASP, is a sulfur-containing amino acid derivative that has been extensively studied for its potential applications in scientific research. Bz-ASP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is a thiol-containing amino acid derivative that can form disulfide bonds with other thiol-containing compounds. It can also act as a weak acid, donating a proton to a basic amino acid residue in a protein. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as a nucleophile, attacking electrophilic centers in a protein. These properties make (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid a versatile tool for studying protein structure and function.
Effets Biochimiques Et Physiologiques
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and peptidases. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for the study of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid. One direction is the development of new methods for the synthesis of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid and its derivatives. Another direction is the study of the effects of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid on living organisms, including its toxicity and potential therapeutic applications. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be used as a tool for the study of protein structure and function, including the development of new protein-based materials and the design of new drugs.
Méthodes De Synthèse
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be synthesized using various methods, including the reaction of N-benzoyl-L-aspartic acid with thioacetic acid, followed by the removal of the benzoyl group using hydrogenolysis. Another method involves the reaction of N-benzoyl-L-aspartic acid with thioacetic acid in the presence of hydrogen chloride, followed by the removal of the benzoyl group using sodium hydroxide. The yield of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid using these methods is around 50%.
Applications De Recherche Scientifique
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and proteins, including protease inhibitors, enzyme inhibitors, and receptor agonists. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has also been used as a substrate for various enzymes, including proteases and peptidases, to study their mechanism of action. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been used as a model compound for the study of protein folding and unfolding.
Propriétés
Numéro CAS |
150520-30-2 |
|---|---|
Nom du produit |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid |
Formule moléculaire |
C12H13NO4S |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO4S/c1-8(12(16)17)18-10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)(H,16,17)/t8-/m1/s1 |
Clé InChI |
VGTLUSISELTJKM-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
Synonymes |
R-1-(Carboxyethyl)-N-benzoylthiolglycinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



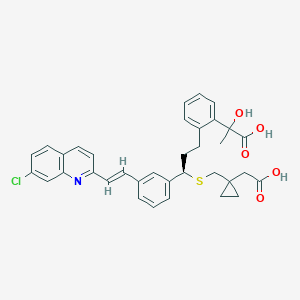
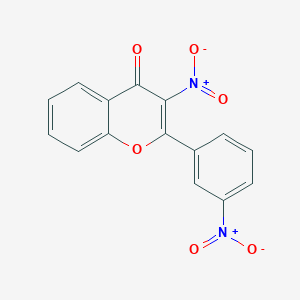
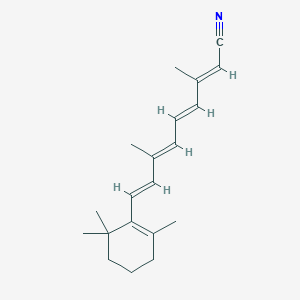
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
